

A Comparative Guide to the Analytical Determination of Meldonium Phosphate

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Compound of Interest

Compound Name: Meldonium phosphate

Cat. No.: B12299691

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For researchers, scientists, and professionals in drug development, the accurate quantification of **Meldonium phosphate** is critical. This guide provides a comparative overview of various analytical methodologies, offering insights into their performance based on experimental data. The following sections detail the experimental protocols for several prominent techniques and present a cross-validation summary to aid in method selection.

Cross-Validation of Analytical Methods

The selection of an appropriate analytical method for **Meldonium phosphate** depends on factors such as the sample matrix, required sensitivity, and available instrumentation. This section summarizes the performance of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Capillary Electrophoresis (CE).

Parameter	HPLC with UV Detection	UPLC-MS/MS	Capillary Electrophoresis (CE-C ⁴ D)
Linearity Range	0.01 - 20 µg/mL[1]	10 - 6000 ng/mL[2][3]	0.02 - 200 µg/mL[4]
Limit of Detection (LOD)	<10 ng/mL[5]	0.5 ng/mL[1]	15 ng/mL[4]
Limit of Quantification (LOQ)	50 ng/mL[6][7]	0.5 ng/mL[1]	-
Sample Matrix	Pharmaceutical Dosage Forms[8], Urine[6][7]	Human Plasma[2][3], Urine[1][9]	Urine[4][10]
Analysis Time	~10 minutes[10]	< 4 minutes[10]	< 4 minutes[4][10]
Precision (RSD%)	Intra-day: 7.0-8.4%; Inter-day: 9.9-12.9% [5]	< 8.64%[1]	Intra-day: <4.2%; Inter-day: <4.7%[4]
Accuracy/Recovery	-	> 85.28%[1]	97.6 - 99.9%[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the protocols for the key techniques discussed.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the analysis of Meldonium in pharmaceutical tablet dosage forms.

- Instrumentation: HPLC system with a UV detector.
- Column: Primesep 100, 4.6×150 mm, 5 µm, 100A[8].
- Mobile Phase: A mixture of acetonitrile (MeCN) and water (H₂O) in a 25:75 ratio, with 0.2% perchloric acid (HClO₄) as a buffer[8].

- Flow Rate: 1.0 mL/min[8].
- Detection: UV at 205 nm[8].
- Sample Preparation: Standard solutions are prepared by dissolving Meldonium dihydrate in the mobile phase to a target concentration. For combined analysis with other substances like metoprolol, both standards are dissolved in demineralized water, treated with ultrasound, and then diluted with the mobile phase[11].

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

A highly sensitive and selective method for determining Meldonium in human plasma and urine.

- Instrumentation: UPLC system coupled with a triple-quadrupole tandem mass spectrometer.
- Column: UPLC BEH HILIC column[1].
- Mobile Phase: A mixture of 0.08% formic acid in 30mM ammonium acetate solution and acetonitrile (23:77, v/v)[1]. For analysis in milk and meat, a gradient elution with acetonitrile and 10 mM ammonium acetate in water has been used[12].
- Flow Rate: 0.35 mL/min[12].
- Detection: Multiple Reaction Monitoring (MRM) mode via electrospray ionization (ESI)[1]. The ion transitions monitored are m/z 147.2 \rightarrow 58.0 for Meldonium[1].
- Sample Preparation:
 - Plasma: Protein precipitation is a common and simple preparation method[1].
 - Urine: A "dilute-and-shoot" strategy is often employed, where urine samples are simply diluted with the mobile phase or deionized water before injection[6][7]. This minimizes the loss of the highly polar Meldonium during extraction[6][7].

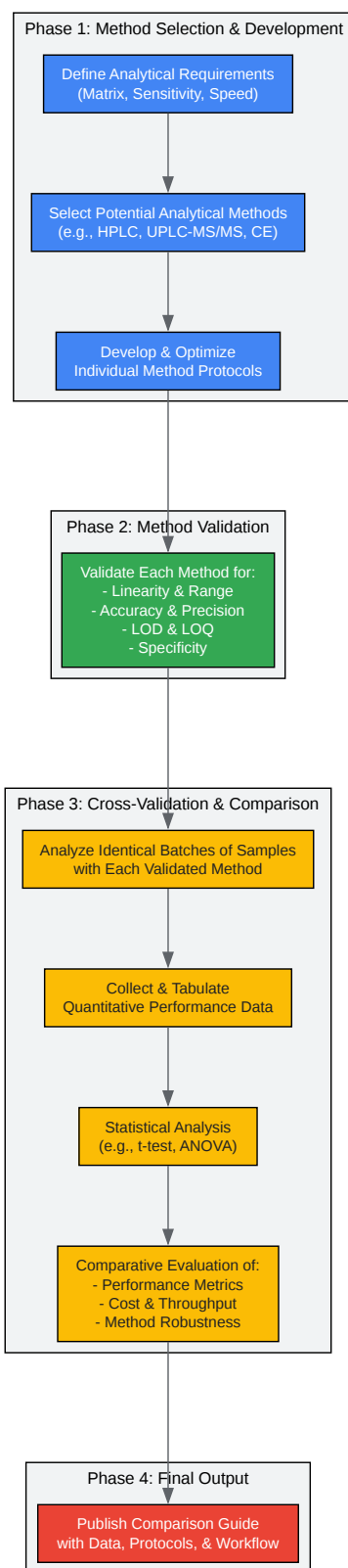
Capillary Electrophoresis with Capacitively Coupled Contactless Conductivity Detection (CE-C⁴D)

A rapid method for the determination of Meldonium in urine samples.

- Instrumentation: Capillary electrophoresis system with a capacitively coupled contactless conductivity detector (CE-C⁴D)[4][10].
- Capillary: Fused-silica capillary.
- Background Electrolyte: 2M acetic acid (pH 2.3)[4][10].
- Separation Voltage: High-voltage DC field.
- Detection: Capacitively coupled contactless conductivity detection[4][10].
- Sample Preparation: Urine samples are diluted 1:9 with deionized water and can be directly injected. This simple pretreatment is sufficient to minimize matrix effects[4][10].

Methodology Visualization

To illustrate the logical flow of cross-validating these analytical methods, the following diagram outlines the key steps from method selection to comparative analysis.



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